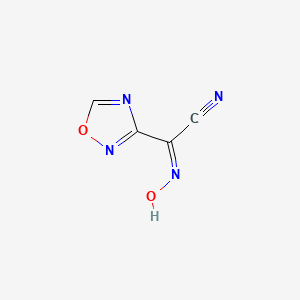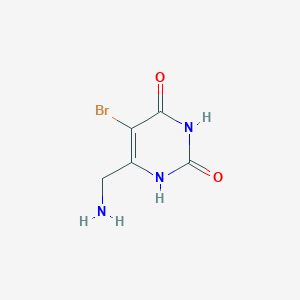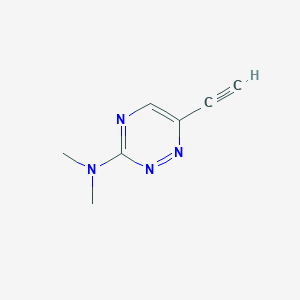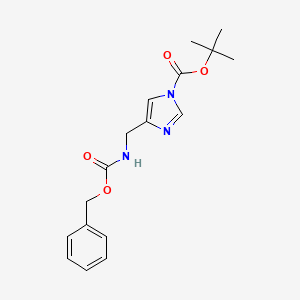![molecular formula C8H7N5O B13099261 4-Aminopyrido[3,2-d]pyrimidine-6-carboxamide](/img/structure/B13099261.png)
4-Aminopyrido[3,2-d]pyrimidine-6-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Aminopyrido[3,2-d]pyrimidine-6-carboxamide is a heterocyclic compound that belongs to the pyridopyrimidine family. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound consists of a pyrido[3,2-d]pyrimidine core with an amino group at the 4-position and a carboxamide group at the 6-position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Aminopyrido[3,2-d]pyrimidine-6-carboxamide typically involves the condensation of pyrimidine-5-carbaldehydes with appropriate reagents. One common method is the Knoevenagel condensation, followed by cyclization. For example, the reaction of 4,6-dichloropyrimidine-5-carbaldehyde with cyanomethyltriphenylphosphonium chloride yields (2E)-3-(4,6-dichloropyrimidin-5-yl)acrylonitrile, which can be further processed to obtain the desired compound .
Industrial Production Methods: Industrial production methods for this compound often involve large-scale synthesis using similar condensation and cyclization reactions. The use of automated reactors and optimized reaction conditions ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 4-Aminopyrido[3,2-d]pyrimidine-6-carboxamide undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carboxamide group can be reduced to form amine derivatives.
Substitution: The chlorine atoms in the precursor compounds can be substituted with various nucleophiles to introduce different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, and alcohols are used under basic conditions.
Major Products: The major products formed from these reactions include nitro derivatives, amine derivatives, and various substituted pyridopyrimidines.
Scientific Research Applications
4-Aminopyrido[3,2-d]pyrimidine-6-carboxamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It serves as a probe for studying enzyme activities and protein interactions.
Industry: It is used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 4-Aminopyrido[3,2-d]pyrimidine-6-carboxamide involves its interaction with specific molecular targets, such as protein kinases. By inhibiting the activity of these enzymes, the compound can interfere with cellular signaling pathways that regulate cell growth, differentiation, and survival. This makes it a promising candidate for the development of targeted therapies for cancer and other diseases .
Comparison with Similar Compounds
4-Aminopyrido[3,2-d]pyrimidine-6-carboxamide can be compared with other similar compounds, such as:
4-Amino-6-chloropyrido[2,3-d]pyrimidine: This compound is a precursor in the synthesis of this compound and shares similar chemical properties.
Pyrido[2,3-d]pyrimidin-7-ones: These compounds are known for their kinase inhibitory activity and have been studied for their potential as anticancer agents.
Pyrazolo[3,4-d]pyrimidines: These compounds also exhibit kinase inhibitory activity and are used in the development of therapeutic agents for various diseases.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and makes it a valuable compound for scientific research and drug development.
Properties
Molecular Formula |
C8H7N5O |
|---|---|
Molecular Weight |
189.17 g/mol |
IUPAC Name |
4-aminopyrido[3,2-d]pyrimidine-6-carboxamide |
InChI |
InChI=1S/C8H7N5O/c9-7-6-4(11-3-12-7)1-2-5(13-6)8(10)14/h1-3H,(H2,10,14)(H2,9,11,12) |
InChI Key |
MTMWXJVMIKGHPT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC2=C1N=CN=C2N)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![4-Methylpyrido[3,4-d]pyrimidine](/img/structure/B13099228.png)
![(2-(Methylthio)furo[2,3-d]pyrimidin-6-yl)methanol](/img/structure/B13099233.png)

![Tert-butyl 7-(trifluoromethyl)-4,5-dihydro-3H-spiro[benzo[B][1,4]oxazepine-2,4'-piperidine]-1'-carboxylate](/img/structure/B13099249.png)
![3-Methyl-4H-pyrimido[2,1-c][1,2,4]triazine](/img/structure/B13099268.png)

![2-([1,1'-Biphenyl]-2-yloxy)-4,5-dichloroaniline](/img/structure/B13099279.png)

